3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
Overview
Description
3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C8H12BrN3O2 and its molecular weight is 262.1 g/mol. The purity is usually 95%.
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Biological Activity
3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole is a heterocyclic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C12H14BrN3O2 |
Molecular Weight | 312.16 g/mol |
CAS Number | 1416714-08-3 |
Purity | ≥95% |
Synthesis
The synthesis of this compound involves multi-step organic reactions. The key steps typically include bromination and methoxylation processes followed by cyclization to form the triazole ring system. Detailed methodologies can be found in synthetic organic chemistry literature.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 1.1 |
Compound B | HCT-116 | 2.6 |
Compound C | HepG2 | 1.4 |
Research indicates that triazoles may inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis, leading to apoptosis in cancer cells . The activity of this compound in this context remains to be fully elucidated but suggests a similar mechanism.
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain triazoles exhibit significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus:
Compound | Microorganism | Inhibition Zone (mm) |
---|---|---|
Compound D | E. coli | 15 |
Compound E | S. aureus | 18 |
These findings suggest that this compound may possess similar antimicrobial properties that warrant further investigation .
Case Studies
Case Study 1: Antiproliferative Effects
In a study involving various triazole derivatives, researchers synthesized a series of compounds and tested their anticancer effects on different cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of triazole derivatives against clinical isolates. The results demonstrated promising activity against resistant strains of bacteria, suggesting that modifications to the triazole structure could lead to novel antimicrobial agents .
Properties
IUPAC Name |
3-bromo-5-methoxy-1-(oxan-2-yl)-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O2/c1-13-8-10-7(9)11-12(8)6-4-2-3-5-14-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIHQJSSRUNKKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NN1C2CCCCO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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